molecular formula C19H23NO5S B12673429 8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate CAS No. 94293-54-6

8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate

Cat. No.: B12673429
CAS No.: 94293-54-6
M. Wt: 377.5 g/mol
InChI Key: SYCMVVYJIZOHPF-DLGLCQKISA-N
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Description

8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate is a complex organic compound that combines the structural features of 8-hydroxyquinoline and camphor sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate typically involves the reaction of 8-hydroxyquinoline with camphor sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 8-hydroxyquinoline and camphor sulfonic acid.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 8-hydroxyquinoline is dissolved in the solvent, and camphor sulfonic acid is added slowly with continuous stirring. The mixture is heated under reflux for several hours to ensure complete reaction.

    Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using large-scale crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 8-hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can interfere with various biological processes. The molecular targets include metal-dependent enzymes and proteins, leading to inhibition of their activity. The pathways involved often include disruption of metal homeostasis and generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar chelating properties.

    Camphor Sulfonic Acid: A sulfonic acid derivative with different applications.

    Quinoline Derivatives: Various substituted quinolines with diverse biological activities.

Uniqueness

8-Hydroxyquinolinium (1S)-2-oxobornane-10-sulphonate is unique due to its combined structural features of 8-hydroxyquinoline and camphor sulfonic acid

Properties

CAS No.

94293-54-6

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate;quinolin-1-ium-8-ol

InChI

InChI=1S/C10H16O4S.C9H7NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;11-8-5-1-3-7-4-2-6-10-9(7)8/h7H,3-6H2,1-2H3,(H,12,13,14);1-6,11H/t7?,10-;/m1./s1

InChI Key

SYCMVVYJIZOHPF-DLGLCQKISA-N

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.C1=CC2=C(C(=C1)O)[NH+]=CC=C2

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1=CC2=C(C(=C1)O)[NH+]=CC=C2

Origin of Product

United States

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